molecular formula C13H17NO3 B13968328 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol

3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol

Cat. No.: B13968328
M. Wt: 235.28 g/mol
InChI Key: COVPRXOLRGDPOT-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. This particular compound features a benzo[d][1,3]dioxole moiety and a cyclopropylamino group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the introduction of the cyclopropylamino group. Common synthetic routes may include:

    Step 1: Formation of the benzo[d][1,3]dioxole ring through cyclization reactions.

    Step 2: Introduction of the propanol chain via alkylation or other suitable reactions.

    Step 3: Attachment of the cyclopropylamino group through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or metabolic pathways.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzo[d][1,3]dioxol-5-yl)propan-1-ol: Lacks the cyclopropylamino group.

    3-(Cyclopropylamino)propan-1-ol: Lacks the benzo[d][1,3]dioxole moiety.

    Benzo[d][1,3]dioxole derivatives: Various compounds with different substituents on the benzo[d][1,3]dioxole ring.

Uniqueness

The presence of both the benzo[d][1,3]dioxole moiety and the cyclopropylamino group in 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol may impart unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(cyclopropylamino)propan-1-ol

InChI

InChI=1S/C13H17NO3/c15-6-5-11(14-10-2-3-10)9-1-4-12-13(7-9)17-8-16-12/h1,4,7,10-11,14-15H,2-3,5-6,8H2

InChI Key

COVPRXOLRGDPOT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CCO)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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